REACTION_CXSMILES
|
[F:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].CN(C)C=O.S(Cl)(Cl)=O.C(N(CCCC)CCCC)CCC.[F:29][C:30]([F:38])([F:37])[CH:31](O)[C:32]([F:35])([F:34])[F:33]>C1(C)C(C)=CC=CC=1>[F:1][C:2](=[CH2:6])[C:3]([O:5][CH:31]([C:32]([F:35])([F:34])[F:33])[C:30]([F:38])([F:37])[F:29])=[O:4]
|
Name
|
ammonium salt
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)=C
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at a temperature of 30° C. for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise to the mixture in the course of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to a temperature of 0° C.
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture in the course of 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
is finally filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled under a pressure of 270 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |